n-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide
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Overview
Description
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a hydroxy group, and two nitro groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide typically involves the condensation of 4-bromophenylamine with 2-hydroxy-3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(4-aminophenyl)-2-hydroxy-3,5-dinitrobenzamide.
Oxidation: Formation of N-(4-Bromophenyl)-2-oxo-3,5-dinitrobenzamide.
Scientific Research Applications
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell proliferation pathways, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Exhibits antimicrobial and antioxidant activities.
Uniqueness
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to the presence of both hydroxy and nitro groups on the benzamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
10515-59-0 |
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Molecular Formula |
C13H8BrN3O6 |
Molecular Weight |
382.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8BrN3O6/c14-7-1-3-8(4-2-7)15-13(19)10-5-9(16(20)21)6-11(12(10)18)17(22)23/h1-6,18H,(H,15,19) |
InChI Key |
NPGDASRIRYDUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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